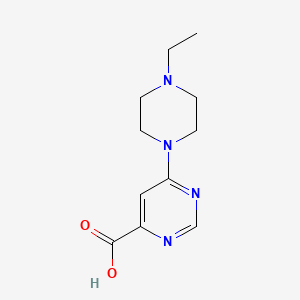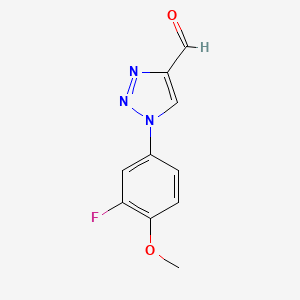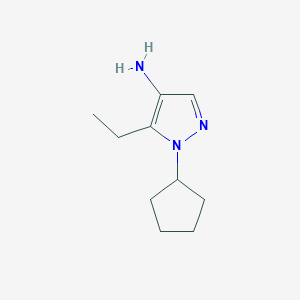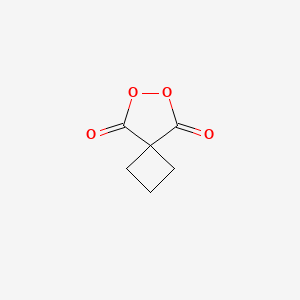
シクロブタンマロニルパーオキサイド
説明
Cyclobutane malonyl peroxide is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutane malonyl peroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane malonyl peroxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シクロブタンマロニルパーオキサイド:科学研究における用途の包括的な分析
アルケンのジオキシゲネーションとオキシアミネーション: シクロブタンマロニルパーオキサイドは、アルケンのジオキシゲネーションプロセスで使用できます。このプロセスでは、基質に2つの酸素原子が導入され、ジオールが形成される可能性があります。 同様に、オキシアミネーションを支援し、アルケンに酸素とアミン基を付加することができます .
酸化的なC–Oカップリング反応: この化合物は、アレーン、エノールエーテル、1,3-ジカルボニル化合物、N-ヘテロ環状化合物などのさまざまな基質との酸化的な炭素-酸素カップリング反応に適用されます。 これらの反応は、複雑な分子の合成に不可欠です .
スルホキシドの合成: スルホキシドの合成において、シクロブタンマロニルパーオキサイドは、有機基質にスルフィニル基を導入する酸化剤として機能する可能性があり、これは有機化学において重要な官能基です .
ラジカル化学: この化合物は、ラジカル化学において、制御された条件下でフリーラジカルの生成を助ける可能性があります。 これらのラジカルは、さまざまな合成用途に使用でき、現代の有機合成における化合物の汎用性を示しています .
有機合成における代替的な解決策: 研究によると、シクロブタンマロニルパーオキサイドは、ラジカル反応に関連する従来の課題を克服することで、有機合成において代替的な経路を提供する可能性があります .
6. フリーラジカルを制御するための独自のメソッド この化合物は、複雑な化学変換のためのフリーラジカルの制御と利用のための独自のメソッドの開発に貢献する可能性があります .
作用機序
Target of Action
Cyclobutane malonyl peroxide primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in organic chemistry as they are often used as building blocks to create more complex molecules .
Mode of Action
Cyclobutane malonyl peroxide interacts with its targets through a process known as dioxygenation . This process involves the addition of oxygen atoms to the alkene, resulting in the formation of diols or heterocyclic compounds . The reaction of alkenes with cyclobutane malonyl peroxide in the presence of water leads to the formation of syn-1,2-diols . This reaction is followed by hydrolysis, which breaks down the compound into simpler substances .
Biochemical Pathways
The primary biochemical pathway affected by cyclobutane malonyl peroxide is the oxidative C–O coupling with arenes, enol ethers, 1,3-dicarbonyl, and N-heterocyclic compounds . This pathway involves the sequential decarboxylative condensation of five molecules of malonyl-coenzyme A . The end products of this pathway include diols and heterocyclic compounds .
Result of Action
The molecular and cellular effects of cyclobutane malonyl peroxide’s action primarily involve the formation of diols or heterocyclic compounds through the dioxygenation of alkenes . These compounds can have various biological activities and can serve as precursors for the synthesis of more complex molecules . In addition, one of the isomers of cyclobutane malonyl peroxide has shown excellent in vitro anti-cancer activity towards various cancer cell lines .
Action Environment
The action, efficacy, and stability of cyclobutane malonyl peroxide can be influenced by various environmental factors. For instance, the presence of water is necessary for the dioxygenation of alkenes . Additionally, the reaction medium can also affect the yield and selectivity of the reaction . More research is needed to fully understand how different environmental factors influence the action of cyclobutane malonyl peroxide.
生化学分析
Biochemical Properties
Cyclobutane malonyl peroxide plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxidase enzymes, which catalyze the decomposition of peroxides. Cyclobutane malonyl peroxide can act as a substrate for these enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can further interact with other biomolecules, leading to oxidative modifications. Additionally, cyclobutane malonyl peroxide can interact with proteins containing thiol groups, leading to the formation of disulfide bonds and subsequent changes in protein structure and function .
Cellular Effects
Cyclobutane malonyl peroxide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of cyclobutane malonyl peroxide can lead to the activation of oxidative stress pathways, resulting in the upregulation of antioxidant genes. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP and NADPH .
Molecular Mechanism
The molecular mechanism of action of cyclobutane malonyl peroxide involves its interaction with biomolecules at the molecular level. Cyclobutane malonyl peroxide can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of enzymes involved in fatty acid synthesis by binding to their active sites. Additionally, cyclobutane malonyl peroxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclobutane malonyl peroxide can change over time. The stability of this compound is a critical factor, as it can degrade over time, leading to a decrease in its activity. Studies have shown that cyclobutane malonyl peroxide can undergo hydrolysis, resulting in the formation of malonic acid and other degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to cyclobutane malonyl peroxide in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress, resulting in cellular damage and dysfunction .
Dosage Effects in Animal Models
The effects of cyclobutane malonyl peroxide vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress, leading to the activation of protective antioxidant pathways. At high doses, cyclobutane malonyl peroxide can cause significant oxidative damage, leading to cell death and tissue injury. Threshold effects have been observed, where a specific dosage range results in a switch from protective to harmful effects. Toxic or adverse effects at high doses include liver and kidney damage, as well as impaired immune function .
Metabolic Pathways
Cyclobutane malonyl peroxide is involved in various metabolic pathways, including those related to oxidative stress and fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in the levels of key metabolites. Cyclobutane malonyl peroxide can also affect metabolic flux by altering the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis. These changes can result in altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, cyclobutane malonyl peroxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, cyclobutane malonyl peroxide can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum. This localization can influence its activity and function, as different cellular compartments have distinct biochemical environments .
Subcellular Localization
The subcellular localization of cyclobutane malonyl peroxide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, cyclobutane malonyl peroxide can be targeted to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Additionally, its localization to the endoplasmic reticulum can influence protein folding and secretion processes .
特性
IUPAC Name |
6,7-dioxaspiro[3.4]octane-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-4-6(2-1-3-6)5(8)10-9-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQQTMMSCSSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)OOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)

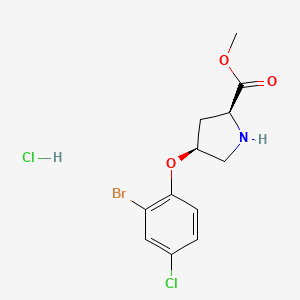
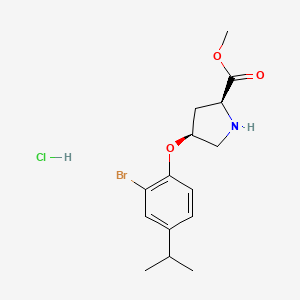
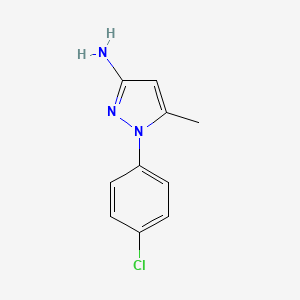
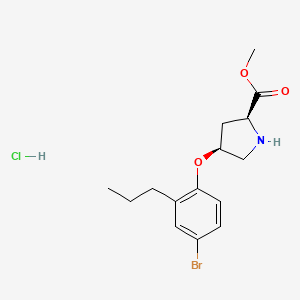


![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
